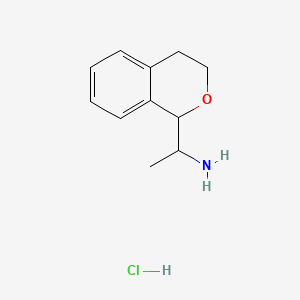
Ofloxacin Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ofloxacin Methyl Ester is a derivative of ofloxacin, a second-generation fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity, particularly effective against Gram-negative bacteria. The compound is a methyl ester of ofloxacin, which means it has a methyl group attached to the ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ofloxacin Methyl Ester can be synthesized through a Fischer esterification reaction. This involves reacting ofloxacin with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to distillation to remove excess methanol and other by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ofloxacin Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form ofloxacin and methanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Substitution: The fluorine atom in the quinolone ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Ofloxacin and methanol.
Oxidation: Various oxidized derivatives of ofloxacin.
Substitution: Substituted quinolone derivatives.
Applications De Recherche Scientifique
Ofloxacin Methyl Ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other fluoroquinolone derivatives.
Biology: Studied for its antibacterial properties and interactions with bacterial DNA gyrase.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Used in the development of new antibiotics and as a reference standard in analytical chemistry
Mécanisme D'action
Ofloxacin Methyl Ester exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Norfloxacin
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Gatifloxacin
Uniqueness
Ofloxacin Methyl Ester is unique due to its methyl ester group, which can influence its pharmacokinetic properties, such as absorption and distribution. This modification can potentially enhance its antibacterial activity and reduce side effects compared to other fluoroquinolones .
Propriétés
Numéro CAS |
108224-82-4 |
|---|---|
Formule moléculaire |
C19H22FN3O4 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C19H22FN3O4/c1-11-10-27-18-15-12(17(24)13(9-23(11)15)19(25)26-3)8-14(20)16(18)22-6-4-21(2)5-7-22/h8-9,11H,4-7,10H2,1-3H3 |
Clé InChI |
HSVIINWFPKEOEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


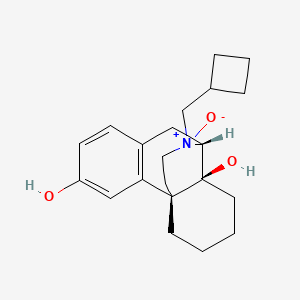
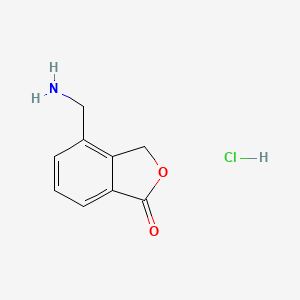

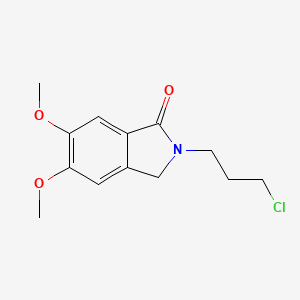
![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide](/img/structure/B15295961.png)
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)

![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
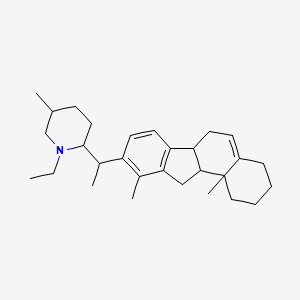
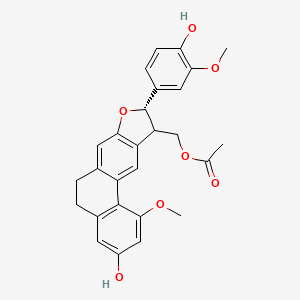
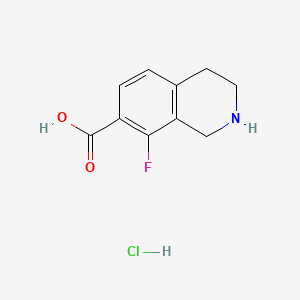
![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)

